N-(2-(thiophen-3-yl)benzyl)-3-(2,4,6-trimethoxyphenyl)propanamide
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Overview
Description
N-(2-(thiophen-3-yl)benzyl)-3-(2,4,6-trimethoxyphenyl)propanamide is a complex organic compound that features a thiophene ring, a benzyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)-3-(2,4,6-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 2-(thiophen-3-yl)benzyl chloride with a suitable base to form the benzyl intermediate.
Coupling with Trimethoxyphenyl Group: The benzyl intermediate is then coupled with 2,4,6-trimethoxyphenyl acetic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the desired amide linkage.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)-3-(2,4,6-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)-3-(2,4,6-trimethoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)benzyl)-3-(2,4,6-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(thiophen-3-yl)benzyl)-3-(2,4,6-trimethoxyphenyl)propanamide: shares structural similarities with other amide compounds containing thiophene and benzyl groups.
This compound: is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties.
Uniqueness
- The trimethoxyphenyl group enhances the compound’s solubility and stability, making it more suitable for various applications.
- The combination of the thiophene ring and the benzyl group provides a unique electronic structure, contributing to its bioactivity and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S/c1-26-18-12-21(27-2)20(22(13-18)28-3)8-9-23(25)24-14-16-6-4-5-7-19(16)17-10-11-29-15-17/h4-7,10-13,15H,8-9,14H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVWWVNVKGNTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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